molecular formula C22H18Br4 B11972673 2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene CAS No. 116129-61-4

2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene

Cat. No.: B11972673
CAS No.: 116129-61-4
M. Wt: 602.0 g/mol
InChI Key: JLXQRMVKTNNZDF-UHFFFAOYSA-N
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Description

2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene is a complex organic compound characterized by multiple bromomethyl groups attached to a phenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Potential use in the development of novel polymers and materials with unique properties.

    Pharmaceuticals: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Chemical Research: Studied for its reactivity and mechanism of action in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene involves its ability to undergo substitution, oxidation, and reduction reactions. The bromomethyl groups act as reactive sites, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-tribromo-2,4,6-tris(bromomethyl)benzene: Similar structure with multiple bromomethyl groups.

    2-bromoethylbenzene: Contains a bromomethyl group attached to a benzene ring.

    5,5-bis(bromomethyl)-2-phenyl-1,3-dioxane: Contains bromomethyl groups in a different structural arrangement.

Uniqueness

2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene is unique due to its specific arrangement of bromomethyl groups and phenyl rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.

Properties

CAS No.

116129-61-4

Molecular Formula

C22H18Br4

Molecular Weight

602.0 g/mol

IUPAC Name

2-[3-[2,6-bis(bromomethyl)phenyl]phenyl]-1,3-bis(bromomethyl)benzene

InChI

InChI=1S/C22H18Br4/c23-11-17-6-2-7-18(12-24)21(17)15-4-1-5-16(10-15)22-19(13-25)8-3-9-20(22)14-26/h1-10H,11-14H2

InChI Key

JLXQRMVKTNNZDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=CC=C2CBr)CBr)C3=C(C=CC=C3CBr)CBr

Origin of Product

United States

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